

# Spectroscopic Profile of Bicyclo[2.2.0]hexane: A Technical Guide

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## Compound of Interest

Compound Name: *Bicyclo[2.2.0]hexane*

Cat. No.: *B14156240*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **bicyclo[2.2.0]hexane**, a strained bicyclic alkane. The unique structural features of this molecule give rise to a distinct spectroscopic signature. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **bicyclo[2.2.0]hexane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
2.47	m	H1, H4 (Bridgehead)
2.15	m	H2, H3, H5, H6 (endo)
1.55	m	H2, H3, H5, H6 (exo)

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
40.5	C1, C4 (Bridgehead)
21.9	C2, C3, C5, C6

### Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2930	Strong	C-H stretch
1450	Medium	$\text{CH}_2$ scissoring
1270	Medium	$\text{CH}_2$ wagging
950	Medium	C-C stretch

### Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
82	40	$[\text{M}]^+$ (Molecular Ion)
67	100	$[\text{M} - \text{CH}_3]^+$
54	80	$[\text{C}_4\text{H}_6]^+$ (Retro-Diels-Alder)
41	60	$[\text{C}_3\text{H}_5]^+$
39	55	$[\text{C}_3\text{H}_3]^+$

## Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. The following outlines generalized experimental protocols.

### NMR Spectroscopy

A solution of **bicyclo[2.2.0]hexane** is prepared in a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For  $^1\text{H}$  NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For  $^{13}\text{C}$  NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

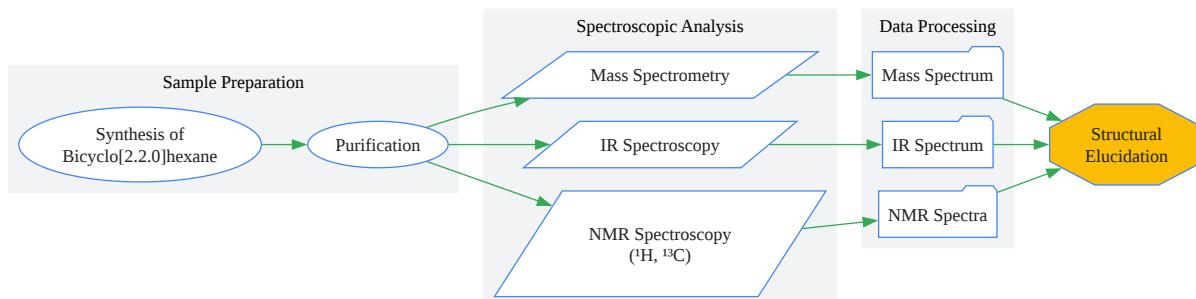
The IR spectrum of **bicyclo[2.2.0]hexane**, which is a liquid at room temperature, can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The data is typically collected over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). A dilute solution of **bicyclo[2.2.0]hexane** in a volatile solvent (e.g., dichloromethane or diethyl ether) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The standard electron energy for EI is 70 eV. The resulting fragmentation pattern is then analyzed.

## Visualizing Experimental Workflow

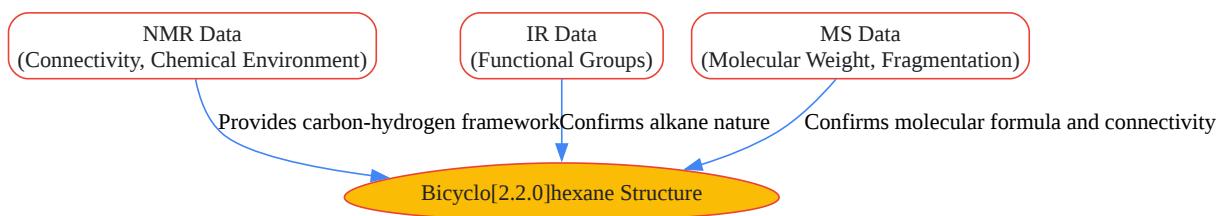
The general workflow for the spectroscopic analysis of **bicyclo[2.2.0]hexane** can be visualized as follows:



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A generalized workflow for the synthesis and spectroscopic characterization of **bicyclo[2.2.0]hexane**.

The logical relationship in determining the structure from spectroscopic data involves the complementary information provided by each technique.



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Integration of spectroscopic data for the structural elucidation of **bicyclo[2.2.0]hexane**.

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